2-[(3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
CAS No.: 442537-18-0
Cat. No.: VC10015244
Molecular Formula: C18H14F2N4O2S3
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442537-18-0 |
|---|---|
| Molecular Formula | C18H14F2N4O2S3 |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | 2-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C18H14F2N4O2S3/c19-11-5-1-3-7-13(11)21-15(25)9-27-17-23-18(29-24-17)28-10-16(26)22-14-8-4-2-6-12(14)20/h1-8H,9-10H2,(H,21,25)(H,22,26) |
| Standard InChI Key | VDFDDSMIBRXGLF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=CC=C3F)F |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=CC=C3F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound is defined by the molecular formula C₁₈H₁₄F₂N₄O₂S₃ and a molecular weight of 452.5 g/mol . Its IUPAC name reflects the presence of multiple sulfur atoms, fluorinated aromatic rings, and acetamide moieties. The structural backbone consists of a central 1,2,4-thiadiazole ring substituted with sulfanyl groups linked to fluorophenylacetamide units (Table 1).
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 442537-18-0 | |
| Molecular Formula | C₁₈H₁₄F₂N₄O₂S₃ | |
| Molecular Weight | 452.5 g/mol | |
| SMILES Notation | C1=CC=C(C(=C1)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=CC=C3F)F | |
| Purity | 98% |
The SMILES string highlights the symmetrical arrangement of two 2-fluorophenyl groups connected via thioether bridges to the thiadiazole core. This symmetry may enhance binding affinity to biological targets by enabling dual-point interactions.
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis involves multi-step nucleophilic substitutions and cyclization reactions. A plausible route begins with the preparation of the 1,2,4-thiadiazole ring via condensation of thiosemicarbazide derivatives with α-haloketones, followed by sulfanyl group incorporation using mercaptoacetamide intermediates. Fluorinated aniline precursors are coupled to the thiadiazole core through thioglycolic acid linkages, ensuring regioselective sulfanyl attachments.
Critical Parameters:
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Temperature Control: Reactions are conducted at 0–5°C to prevent side reactions during thiadiazole formation.
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Catalysts: Triethylamine or DMAP may facilitate amide bond formation between fluorophenylamines and thioglycolic acid derivatives.
Yield and Scalability
Industrial-scale production faces challenges due to the compound’s sulfur-rich structure, which necessitates inert atmospheres to avoid oxidation. Pilot batches report yields of 60–70% after chromatographic purification . Optimization of solvent systems (e.g., acetonitrile/water mixtures) could improve recovery rates.
| Pack Size | Availability | Price Range (USD) |
|---|---|---|
| 1g | In Stock (Shanghai/CA) | $150–$200 |
| 25g | In Stock (Shanghai/CA) | $3,000–$3,500 |
Future Research Directions
Toxicological Profiling
Acute and chronic toxicity studies in rodent models are needed to establish safety margins. The compound’s high sulfur content raises concerns about potential hepatotoxicity, necessitating ALT/AST level monitoring.
Formulation Development
Nanoparticle encapsulation or liposomal delivery systems could enhance bioavailability. Stability tests under varying pH and temperature conditions will guide formulation choices .
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